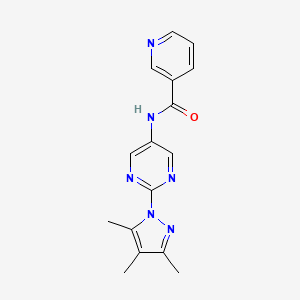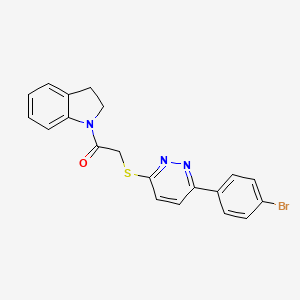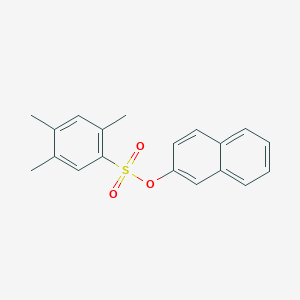![molecular formula C16H24N2O2S B2778303 N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1147755-52-9](/img/structure/B2778303.png)
N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MRS1477, is a novel and potent antagonist of the P2Y14 receptor. P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, immune response, and cancer. MRS1477 has been widely used as a research tool to investigate the role of P2Y14 receptor in different biological systems.
Wirkmechanismus
N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide acts as a competitive antagonist of P2Y14 receptor, which is a member of the P2Y family of purinergic receptors. P2Y14 receptor is activated by uridine diphosphate (UDP)-glucose, a nucleotide sugar that is produced by various cells under different physiological and pathological conditions. The activation of P2Y14 receptor leads to the activation of downstream signaling pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound inhibits the binding of UDP-glucose to P2Y14 receptor, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in different animal models of inflammation.
2. Reduction of Leukocyte Recruitment: this compound has been shown to reduce the recruitment of leukocytes, such as neutrophils and monocytes, to the site of inflammation in different animal models.
3. Inhibition of Cancer Cell Proliferation and Migration: this compound has been shown to inhibit cancer cell proliferation and migration in different in vitro and in vivo models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and Selective: this compound is a potent and selective antagonist of P2Y14 receptor, which allows for specific targeting of the receptor.
2. Well-characterized: this compound has been extensively characterized in various scientific studies, which provides a wealth of information on its properties and effects.
3. Widely Available: this compound is commercially available from several vendors, which makes it easily accessible for researchers.
Limitations:
1. Limited Solubility: this compound has limited solubility in water, which may require the use of organic solvents or other solubilizing agents.
2. Short Half-life: this compound has a relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.
3. Cell-specific Effects: The effects of this compound may vary depending on the cell type and experimental conditions, which may require optimization of the experimental protocol.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide, including:
1. Identification of Novel Targets: this compound may have other targets besides P2Y14 receptor, which may contribute to its biological effects. Further research is needed to identify these targets and their mechanisms of action.
2. Development of Novel Formulations: The development of novel formulations of this compound, such as sustained-release formulations or prodrugs, may improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of Combination Therapy: The combination of this compound with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.
4. Clinical Trials: The clinical development of this compound as a therapeutic agent for various diseases, such as inflammation and cancer, may provide important insights into its safety and efficacy in humans.
Conclusion:
This compound is a novel and potent antagonist of P2Y14 receptor, which has been widely used as a research tool to investigate the role of P2Y14 receptor in different biological systems. This compound has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production and cancer cell proliferation. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound, including the identification of novel targets and the development of novel formulations.
Synthesemethoden
N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process, starting from 2-methylcyclohexanol and 2-bromoethylamine hydrobromide. The key step involves the reaction between the intermediate 2-(2-methylcyclohexyloxy)ethylamine and 2-(methylsulfanyl)pyridine-3-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been used in various scientific research applications, including:
1. Inflammation and Immune Response: P2Y14 receptor has been shown to play a crucial role in the regulation of inflammation and immune response. This compound has been used to investigate the effects of P2Y14 receptor blockade on the production of pro-inflammatory cytokines, chemokines, and leukocyte recruitment in different animal models.
2. Cancer: P2Y14 receptor has been implicated in the development and progression of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. This compound has been used to study the effects of P2Y14 receptor inhibition on cancer cell proliferation, migration, and invasion.
3. Neurological Disorders: P2Y14 receptor has been suggested to be involved in the pathogenesis of neurological disorders, such as multiple sclerosis and neuropathic pain. This compound has been used to investigate the effects of P2Y14 receptor blockade on neuronal function and behavior in different animal models.
Eigenschaften
IUPAC Name |
N-[2-(2-methylcyclohexyl)oxyethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-12-6-3-4-8-14(12)20-11-10-17-15(19)13-7-5-9-18-16(13)21-2/h5,7,9,12,14H,3-4,6,8,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWYYQXHKVJIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCNC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)


![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)
![4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)


![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)

![4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile](/img/structure/B2778238.png)

